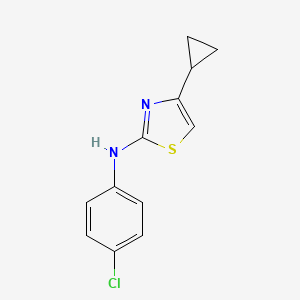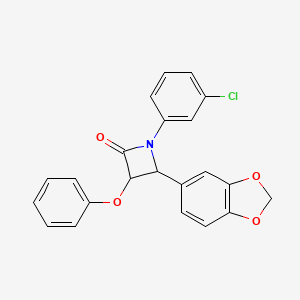
N-(4-chlorophenyl)-4-cyclopropyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-cyclopropyl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-cyclopropyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloroaniline with cyclopropyl isothiocyanate under controlled conditions to form the desired thiazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-4-cyclopropyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazole ring into a more reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydroxide, ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-4-cyclopropyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with a similar structure but different functional groups.
N-(4-chlorophenyl)-4-nitrobenzenesulfonamide: Shares the 4-chlorophenyl group but has different substituents on the thiazole ring.
Uniqueness
N-(4-chlorophenyl)-4-cyclopropyl-1,3-thiazol-2-amine is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties to the compound. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C12H11ClN2S |
|---|---|
Peso molecular |
250.75 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-4-cyclopropyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H11ClN2S/c13-9-3-5-10(6-4-9)14-12-15-11(7-16-12)8-1-2-8/h3-8H,1-2H2,(H,14,15) |
Clave InChI |
ZFBCAPDBULKKPX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CSC(=N2)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Furan-2-yl-2-[4-(2-hydroxy-phenyl)-thiazol-2-yl]-acrylonitrile](/img/structure/B11086928.png)
![2-chloro-5-{[({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B11086930.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]piperidin-1-amine](/img/structure/B11086934.png)

![Ethyl (2-{[(3-amino-6-tert-butyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]amino}-1,3-thiazol-5-yl)acetate](/img/structure/B11086944.png)
![N-(2-chloropyridin-3-yl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B11086951.png)
![(5Z)-3-(2-methoxyethyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11086958.png)
![N-(3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B11086964.png)
![3-{[(2E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid](/img/structure/B11086965.png)

![N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11086968.png)
![11-(2-chloro-6-fluorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11086974.png)

![Methyl 4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)benzoate](/img/structure/B11086992.png)
